molecular formula C14H26O3 B8223246 9-Oxotetradecanoic acid CAS No. 71173-32-5

9-Oxotetradecanoic acid

Cat. No.: B8223246
CAS No.: 71173-32-5
M. Wt: 242.35 g/mol
InChI Key: HGUWEAXNOYABTJ-UHFFFAOYSA-N
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Description

9-Oxotetradecanoic acid is a long-chain fatty acid derivative characterized by the presence of a keto group at the ninth carbon position. This compound is an intermediate in the biosynthesis of fatty acids and plays a significant role in various metabolic pathways.

Scientific Research Applications

Chemistry: 9-Oxotetradecanoic acid is used as a precursor in the synthesis of various complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used to investigate the mechanisms of fatty acid metabolism and the regulation of lipid biosynthesis.

Medicine: The compound has potential therapeutic applications due to its involvement in metabolic processes. It is being explored for its role in the treatment of metabolic disorders and as a biomarker for certain diseases.

Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxotetradecanoic acid typically involves the oxidation of tetradecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound through metabolic engineering techniques.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce dicarboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Dicarboxylic acids: from oxidation.

    Hydroxy acids: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Mechanism of Action

The mechanism of action of 9-Oxotetradecanoic acid involves its participation in fatty acid metabolism. It acts as an intermediate in the biosynthesis of long-chain fatty acids and is involved in the regulation of lipid homeostasis. The compound interacts with enzymes such as fatty acid synthase and beta-ketoacyl-acyl-carrier-protein synthase, influencing the pathways of lipid biosynthesis and degradation.

Comparison with Similar Compounds

    Tetradecanoic acid: A saturated fatty acid without the keto group.

    3-Oxotetradecanoic acid: Another keto fatty acid with the keto group at the third carbon position.

    9-Oxo-octadecanoic acid: A longer-chain keto fatty acid with similar properties.

Uniqueness: 9-Oxotetradecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and its role in metabolic pathways, distinguishing it from other similar compounds.

Properties

IUPAC Name

9-oxotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUWEAXNOYABTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40825532
Record name 9-Oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71173-32-5
Record name 9-Oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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